molecular formula C19H22N4O3S B2762804 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 2176152-31-9

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B2762804
CAS No.: 2176152-31-9
M. Wt: 386.47
InChI Key: BBJJLLKVFVCZFY-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic small-molecule compound characterized by a pyrimidine core substituted with a cyclopropyl group at the 6-position, a benzamide moiety at the 4-position, and a pyrrolidine sulfonyl group. The compound’s pyrimidine scaffold is frequently employed in kinase inhibitors, while the pyrrolidine sulfonyl group may enhance solubility and modulate selectivity .

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c24-19(20-12-16-11-18(14-3-4-14)22-13-21-16)15-5-7-17(8-6-15)27(25,26)23-9-1-2-10-23/h5-8,11,13-14H,1-4,9-10,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJJLLKVFVCZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the cyclopropyl group. The benzamide moiety is then attached through a series of coupling reactions. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

“N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Research Implications

The integration of hydrophobic enclosure metrics and water desolvation penalties (as per Glide XP methodology) provides a robust framework for comparing this compound with its analogs. The cyclopropyl-pyrimidine core and pyrrolidine sulfonyl group collectively optimize binding affinity and selectivity, making the compound a promising candidate for further development in enzyme-targeted therapies.

Limitations :

  • Experimental validation of predicted binding scores is required.
  • Broader comparisons with non-pyrimidine scaffolds are absent in current literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide?

  • Methodological Answer : Synthesis involves multi-step reactions:

  • Step 1 : Formation of the pyrimidine core via cyclocondensation of a cyclopropane-containing precursor with amidines or urea derivatives under acidic conditions.
  • Step 2 : Introduction of the benzamide-pyrrolidine sulfonyl moiety via coupling reactions (e.g., HATU-mediated amide bond formation) .
  • Step 3 : Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for high-purity yields (>95% by HPLC) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., pyrimidine C-6 cyclopropyl substitution) and sulfonamide linkage.
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., C20_{20}H23_{23}N5_5O3_3S) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen for activity against kinases (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s kinase-binding potential .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values compared to reference drugs like imatinib .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Methodological Answer :

  • Key Modifications :
Region Modification Impact on Activity Evidence Source
Pyrimidine C-6Cyclopropyl vs. phenylCyclopropyl enhances metabolic stability and target selectivity
Pyrrolidine sulfonylReplacement with piperidineReduced solubility but improved membrane permeability
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding to ATP pockets of kinases, guiding substitutions at the benzamide position .

Q. How to resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Case Example : Discrepancies in IC50_{50} values for EGFR inhibition may arise from assay conditions (e.g., ATP concentration, pH).
  • Solution : Standardize assays using the same ATP concentration (1 mM) and validate with a positive control (e.g., erlotinib) .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) to measure direct binding kinetics .

Q. What strategies improve bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>2 mg/mL in PBS) .
  • Prodrug Design : Introduce ester groups at the benzamide position for hydrolytic activation in plasma .
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodents with LC-MS/MS quantification (t1/2_{1/2} > 4 hours targeted) .

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